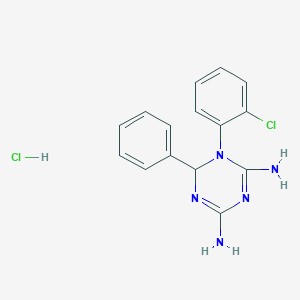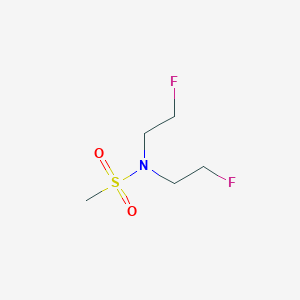
n,n-Bis(2-fluoroethyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n,n-Bis(2-fluoroethyl)methanesulfonamide: is an organosulfur compound with the molecular formula C5H11F2NO2S It is characterized by the presence of a sulfonamide group attached to two 2-fluoroethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of n,n-Bis(2-fluoroethyl)methanesulfonamide typically involves the reaction of methanesulfonyl chloride with 2-fluoroethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Analyse Des Réactions Chimiques
Types of Reactions: n,n-Bis(2-fluoroethyl)methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the 2-fluoroethyl groups can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The sulfonamide group can be oxidized to form sulfonic acids under strong oxidizing conditions.
Reduction Reactions: The compound can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation Reactions: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Reactions: Products include substituted sulfonamides.
Oxidation Reactions: Products include sulfonic acids.
Reduction Reactions: Products include primary or secondary amines.
Applications De Recherche Scientifique
n,n-Bis(2-fluoroethyl)methanesulfonamide has several scientific research applications:
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with active sites of enzymes.
Medicine: Explored for its potential use in drug development, particularly in the design of antiviral and anticancer agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of n,n-Bis(2-fluoroethyl)methanesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The 2-fluoroethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The pathways involved include inhibition of enzyme activity and disruption of cellular processes.
Comparaison Avec Des Composés Similaires
n,n-Bis(2-chloroethyl)methanesulfonamide: Similar structure but with chlorine atoms instead of fluorine.
n,n-Bis(2-bromoethyl)methanesulfonamide: Similar structure but with bromine atoms instead of fluorine.
n,n-Bis(2-iodoethyl)methanesulfonamide: Similar structure but with iodine atoms instead of fluorine.
Uniqueness: n,n-Bis(2-fluoroethyl)methanesulfonamide is unique due to the presence of fluorine atoms, which impart distinct chemical properties such as increased stability and lipophilicity. These properties make it more effective in penetrating cell membranes and interacting with molecular targets compared to its chlorine, bromine, and iodine analogs.
Propriétés
Numéro CAS |
1998-78-3 |
|---|---|
Formule moléculaire |
C5H11F2NO2S |
Poids moléculaire |
187.21 g/mol |
Nom IUPAC |
N,N-bis(2-fluoroethyl)methanesulfonamide |
InChI |
InChI=1S/C5H11F2NO2S/c1-11(9,10)8(4-2-6)5-3-7/h2-5H2,1H3 |
Clé InChI |
PUFGWUPFRCMTQQ-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)N(CCF)CCF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![n-Benzyl-1-[(4-bromophenyl)sulfanyl]-n-{[(4-bromophenyl)sulfanyl]methyl}methanamine](/img/structure/B14000229.png)
![2-Acetamido-3-[(4-nitrophenyl)methylsulfonyl]propanoic acid](/img/structure/B14000231.png)
![2-Ethoxy-2-[(4-nitrophenyl)amino]-1-phenylethanone](/img/structure/B14000239.png)
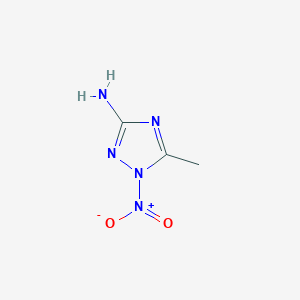
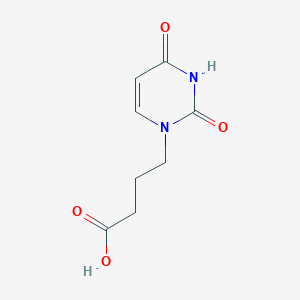
![7-Iodo-pyrazolo[1,5-a]pyridine-4-carboxylic acid](/img/structure/B14000260.png)
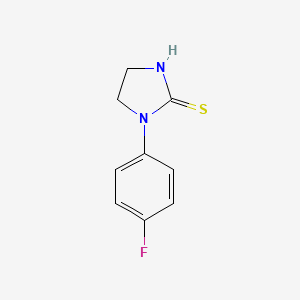

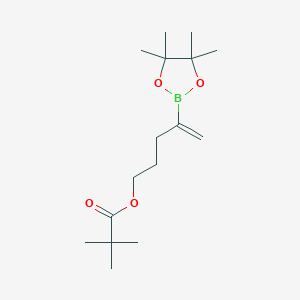
![5-[[(2,4-dioxo-1H-pyrimidin-5-yl)methyldisulfanyl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B14000288.png)

![[(2-amino-7H-purin-6-yl)amino]thiourea](/img/structure/B14000296.png)
